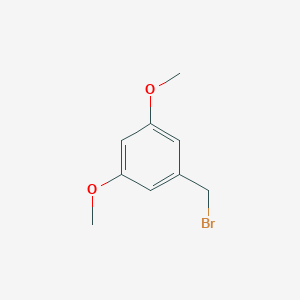

3,5-Dimethoxybenzyl bromide

描述

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHIGJGJAPYFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361564 | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-88-3 | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzyl Bromide

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-Dimethoxybenzyl bromide, tailored for researchers, scientists, and professionals in drug development. The document details its characteristics, synthesis, reactivity, and safety protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Chemical and Physical Properties

This compound is a substituted aromatic halide widely utilized as a building block in organic synthesis. Its chemical identity and core properties are summarized below.

| Identifier | Value |

| CAS Number | 877-88-3[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₁₁BrO₂[1][3][4][6][9][10] |

| Molecular Weight | 231.09 g/mol [1][2][3][4][5][8][9] |

| Synonyms | α-Bromo-3,5-dimethoxytoluene, 1-(Bromomethyl)-3,5-dimethoxybenzene[1][3][6][9] |

| InChI Key | BTHIGJGJAPYFSJ-UHFFFAOYSA-N[5][8][10] |

| SMILES | COc1cc(CBr)cc(OC)c1[5][8] |

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | White to light brown crystalline powder.[1][6][9] | Visual Inspection |

| Melting Point | 69-74 °C[1][4][5][6] | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 292.1 ± 25.0 °C | Predicted[9] |

| Density | 1.384 ± 0.06 g/cm³ | Predicted[9] |

| Solubility | Soluble in Methanol.[1][9] | Solute-Solvent Interaction |

| Purity | Typically ≥95%[5][8] | Gas Chromatography (GC)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral data are available in public databases.

| Technique | Description |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR spectral data are available for structural elucidation.[11] |

| Infrared (IR) Spectroscopy | ATR-IR spectra can confirm the presence of functional groups.[11] |

| Mass Spectrometry (MS) | GC-MS data provides information on the molecular weight and fragmentation pattern.[11] |

| Raman Spectroscopy | Raman spectra offer complementary vibrational information.[10][11] |

Reactivity and Stability

This compound is a reactive benzyl (B1604629) halide. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring significantly influences its reactivity, making the benzylic carbon more susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.[12][13]

-

Reactivity Profile : It serves as a key intermediate in various nucleophilic substitution reactions. It is used in the synthesis of compounds such as 3,4,3′,5′-tetramethoxystilbene, 3,5-dimethoxyphenylacetic acid, and 1-(3,5-dimethoxyphenyl)-4-pentene.[4][5] Furthermore, it is a starting material in the multi-step synthesis of resveratrol (B1683913) and 3,5-dimethoxyhomophthalic acid.[4]

-

Stability : The compound is heat-sensitive and can be unstable, particularly when compared to less substituted benzyl bromides.[1][12] The electron-donating methoxy groups that enhance its reactivity also contribute to its lower stability.[12][13]

-

Storage and Handling : It should be stored in a refrigerated (2-8°C), dry, and well-ventilated place.[1][5][7][8][9] It is classified as a corrosive material.[1][7][14]

Experimental Protocols

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the bromination of 3,5-dimethoxybenzyl alcohol.

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous benzene (B151609)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Under anhydrous conditions, dissolve 3,5-dimethoxybenzyl alcohol (1 mmol) in anhydrous benzene (15 mL) in a round-bottom flask.[2][4]

-

While stirring the solution at room temperature (20°C), slowly add phosphorus tribromide (0.5 mL).[2]

-

Continue stirring the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[2][4]

-

Upon completion, the target product, this compound, is obtained in a quantitative yield after a conventional work-up procedure.[2][4]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification:

-

GHS Pictogram: GHS05 (Corrosion)[5]

-

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only under a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes.[1][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6][7][14]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][7][14]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[1][14]

References

- 1. This compound | 877-88-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 877-88-3 [chemicalbook.com]

- 5. This compound 95 877-88-3 [sigmaaldrich.com]

- 6. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-二甲氧基溴苄 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 877-88-3 [amp.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. This compound | 877-88-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 3,5-Dimethoxybenzyl Bromide (CAS 877-88-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzyl bromide (CAS 877-88-3), a versatile reagent in organic synthesis with significant potential in the development of novel therapeutic agents. This document details its physicochemical properties, spectroscopic data, synthesis, and purification methods. It further explores its reactivity, particularly in the synthesis of biologically active molecules such as resveratrol (B1683913) analogs and other heterocyclic compounds. Detailed experimental protocols for key synthetic transformations and biological assays are provided. Additionally, this guide illustrates relevant biological signaling pathways and experimental workflows using Graphviz diagrams to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 877-88-3 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Melting Point | 69-74 °C | [1][2] |

| Boiling Point | 292.1 ± 25.0 °C (Predicted) | |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | |

| Appearance | White to almost white crystalline powder | [2] |

| Solubility | Soluble in methanol. | [2] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectral data have been reported:

-

¹³C NMR: Spectra available.

-

Infrared (IR): Attenuated Total Reflectance (ATR) IR spectra are available.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available.

-

Raman Spectroscopy: Raman spectra are available.

Synthesis and Purification

Synthesis

A common and efficient method for the synthesis of this compound is the bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous benzene (B151609)

-

-

Procedure:

-

Dissolve 3,5-dimethoxybenzyl alcohol (1 mmol) in anhydrous benzene (15 mL) under anhydrous conditions in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add phosphorus tribromide (0.5 mL) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is worked up using conventional post-treatment methods, which typically involve quenching the excess PBr₃, extraction with an organic solvent, and washing with brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ligroin or a mixture of ethyl acetate (B1210297) and hexanes, to afford a crystalline solid.

-

Reactivity and Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily acting as a benzylating agent. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring influences its reactivity.

Synthesis of Resveratrol Analogs and Stilbene (B7821643) Derivatives

A significant application of this compound is in the synthesis of resveratrol analogs and other stilbene derivatives, many of which exhibit interesting biological activities, including anticancer and antioxidant properties.[3] A common synthetic route is the Wittig reaction.

Experimental Protocol: Wittig Reaction for Stilbene Synthesis

-

Step 1: Preparation of the Phosphonium (B103445) Ylide

-

React this compound with triphenylphosphine (B44618) in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the phosphonium ylide (Wittig reagent).

-

-

Step 2: Reaction with an Aldehyde

-

Add the desired aldehyde (e.g., a substituted benzaldehyde) to the solution of the ylide at a controlled temperature (often 0 °C to room temperature).

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Work up the reaction mixture by quenching with water, followed by extraction with an organic solvent.

-

Purify the resulting stilbene derivative using column chromatography.

-

Use as a Protecting Group

The 3,5-dimethoxybenzyl (DMB) group can be used as a protecting group for hydroxyl functionalities. It offers intermediate stability and reactivity compared to other substituted benzyl (B1604629) protecting groups. Its removal can be achieved under specific oxidative conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.

Biological Activities of Derivatives

Derivatives of this compound have shown a wide range of biological activities, making this scaffold attractive for drug discovery.

Anticancer Activity

Numerous studies have reported the anticancer properties of stilbene and heterocyclic derivatives synthesized using this compound. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value of the compound.

-

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Signaling Pathways

The biological effects of compounds derived from this compound are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of potential drug candidates.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Caption: The canonical NF-κB signaling pathway, crucial in inflammation and cell survival.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Caption: General workflow for drug discovery using this compound.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. May be corrosive to metals.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not breathe dust or mists.

-

Wash skin thoroughly after handling.

-

Store in a corrosive-resistant container with a resistant inner liner.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water.

-

If swallowed, rinse mouth. Do NOT induce vomiting.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date information before handling this chemical.

Conclusion

This compound is a key building block in organic synthesis, offering access to a diverse range of molecules with significant biological potential, particularly in the field of anticancer drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on its properties, synthesis, reactivity, and applications, along with detailed experimental protocols and an overview of relevant biological pathways. The information presented herein is intended to facilitate further research and development of novel therapeutic agents based on this versatile scaffold.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzyl Bromide from 3,5-Dimethoxybenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical synthesis of 3,5-Dimethoxybenzyl bromide, a valuable intermediate in organic synthesis, from its corresponding alcohol. The document details established experimental protocols, presents quantitative data for comparison, and illustrates the underlying chemical processes and workflows.

Introduction

This compound is a key building block in the synthesis of various complex molecules, including pharmaceuticals and materials for life science research. Its preparation from the readily available 3,5-dimethoxybenzyl alcohol is a fundamental transformation in synthetic organic chemistry. The primary method for this conversion involves the use of phosphorus-based brominating agents, which offer high efficiency and yield. This guide focuses on the most effective and commonly cited methods, providing detailed protocols and comparative data to aid researchers in their synthetic endeavors.

Synthetic Methodologies and Data

The conversion of a primary benzylic alcohol to its corresponding bromide is typically achieved via nucleophilic substitution. The hydroxyl group, being a poor leaving group, must first be "activated." Reagents like phosphorus tribromide (PBr₃) and the Appel reaction conditions (CBr₄/PPh₃) are effective for this transformation.

Primary Method: Phosphorus Tribromide (PBr₃)

The use of phosphorus tribromide is the most widely reported and highest-yielding method for the synthesis of this compound.[1][2] The reaction proceeds by converting the alcohol into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.[3][4]

Alternative Method: Appel Reaction

The Appel reaction, utilizing triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), provides an alternative route. While effective, data from a closely related isomer suggests that this method may result in lower yields for this specific class of substrate compared to the PBr₃ method.[5]

Comparative Data

The following table summarizes the quantitative data from cited experimental protocols for the synthesis of benzyl (B1604629) bromides from their corresponding alcohols.

| Parameter | Method 1: Phosphorus Tribromide | Method 2: Appel Reaction (Data from Isomer[5]) |

| Primary Reagent | Phosphorus Tribromide (PBr₃) | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |

| Starting Material | 3,5-Dimethoxybenzyl alcohol | 2-Bromo-4,5-dimethoxybenzyl alcohol |

| Solvent | Anhydrous Benzene[1] | Tetrahydrofuran (THF)[5] |

| Stoichiometry | 1 eq. Alcohol, ~5.3 eq. PBr₃ | 1 eq. Alcohol, 3 eq. CBr₄, 3 eq. PPh₃ |

| Temperature | Room Temperature (~20 °C)[1] | 0 °C to Room Temperature[5] |

| Reaction Time | Until completion (monitored)[1] | 20 hours[5] |

| Reported Yield | Quantitative (100%)[1] | 39%[5] |

Reaction Schemes and Mechanisms

Visualizing the chemical transformation and the underlying mechanism is crucial for understanding the reaction.

Caption: General reaction scheme for the synthesis of this compound.

The reaction with PBr₃ proceeds via an Sₙ2 mechanism, ensuring a clean conversion with high fidelity.

Caption: Simplified mechanistic pathway for the bromination of an alcohol using PBr₃.

Detailed Experimental Protocols

The following protocols are based on procedures reported in the literature. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This procedure is adapted from a general method reported to give quantitative yields.[1][2]

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous benzene

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Under anhydrous conditions (e.g., under a nitrogen or argon atmosphere), dissolve 3,5-dimethoxybenzyl alcohol (1.0 mmol) in anhydrous benzene (15 mL) in a round-bottom flask.

-

To the stirred solution, add phosphorus tribromide (0.5 mL, ~5.3 mmol) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction is subjected to a conventional work-up. This typically involves carefully quenching the excess PBr₃ with ice-water, followed by extraction of the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound. The product is reported to be obtained in quantitative yield and can be used directly or purified further by recrystallization if necessary.[1]

Caption: General experimental workflow for the synthesis and isolation of the product.

Protocol 2: Synthesis via Appel Reaction (Reference)

This protocol is based on the synthesis of a related isomer and is provided as a potential alternative.[5] Lower yields may be expected.

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3,5-dimethoxybenzyl alcohol (1.0 mmol) and triphenylphosphine (3.0 mmol) in anhydrous THF (5 mL) in a flask and cool the mixture to 0 °C in an ice bath.

-

Gradually add carbon tetrabromide (3.0 mmol) to the mixture.

-

After the addition is complete, remove the ice bath and stir the mixture for 20 hours at room temperature.

-

Following the reaction, dilute the solution with hexane (B92381) and diethyl ether.

-

Filter the solution through a silica (B1680970) gel pad to remove triphenylphosphine oxide and other solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford the desired bromide.

Conclusion

The synthesis of this compound from 3,5-dimethoxybenzyl alcohol is most efficiently accomplished using phosphorus tribromide in an anhydrous solvent. This method offers a straightforward procedure with a quantitative yield, making it the preferred choice for laboratory and potential scale-up applications. While alternative methods like the Appel reaction exist, they may be less efficient for this particular substrate. The provided protocols and data serve as a valuable resource for chemists engaged in synthetic research and development.

References

An In-depth Technical Guide to 3,5-Dimethoxybenzyl Bromide

This guide provides essential chemical data for 3,5-Dimethoxybenzyl bromide, a compound frequently utilized in organic synthesis, particularly in the development of pharmaceutical and complex molecular structures. The information is tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known by its synonym α-Bromo-3,5-dimethoxytoluene, is a key reagent in various chemical transformations.[1][2][3] Its utility is largely dictated by its chemical structure and reactivity, which are defined by its molecular formula and weight.

Below is a summary of its fundamental quantitative data:

| Identifier | Value | Citations |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2][3] |

| (CH₃O)₂C₆H₃CH₂Br | [1] | |

| Molecular Weight | 231.09 | [1][2][3] |

| CAS Number | 877-88-3 | [1][2][3][4] |

Logical Relationship of Chemical Identifiers

The relationship between the common name, molecular formula, and molecular weight is fundamental to the identification and use of this chemical compound. The following diagram illustrates this logical connection.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 3,5-Dimethoxybenzyl Bromide

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 877-88-3). The information is curated for professionals in research and development who require precise data and standardized methodologies for handling and characterizing this compound.

Core Physical Properties

This compound is an aromatic bromide that serves as a valuable building block in organic synthesis. Its utility in the synthesis of compounds like 3,4,3′,5′-tetramethoxystilbene, resveratrol, and 3,5-dimethoxyphenylacetic acid highlights its importance in medicinal chemistry and materials science. Accurate knowledge of its physical properties is crucial for its proper storage, handling, and application in various chemical reactions.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder or crystal. | [1][3] |

| Melting Point | 69-74 °C | [1][3][4] |

| Boiling Point | 292.1 ± 25.0 °C (Predicted) | [5] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Methanol. | [1][3][5] |

| Storage Temperature | 2-8°C or Refrigerated (0-10°C).[1] | |

| Synonyms | α-Bromo-3,5-dimethoxytoluene | [1][2][3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of solid organic compounds like this compound.

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[6]

Method: Capillary Tube Method using a Melting Point Apparatus

This is the most common and accurate method for determining the melting point of a solid.[7]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8]

-

Loading the Capillary Tube: Jab the open end of a glass capillary tube into a small pile of the powdered sample.[8] Invert the tube and gently tap it on a hard surface to pack the solid into the sealed bottom.[8] Repeat until a sample height of 2-3 mm is achieved.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Heating:

-

For an unknown or to find an approximate melting point, heat the sample rapidly at first.[9]

-

For a precise measurement, set the apparatus to heat rapidly to about 15-20°C below the expected melting point (based on literature values or the initial rapid test).[8][10]

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[6][10]

-

-

Observation and Recording:

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a second measurement with a fresh sample to confirm the result.[10]

While this compound is a solid at room temperature, understanding boiling point determination is fundamental for characterizing organic compounds. The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11]

Method: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 0.5 mL).[12]

Procedure:

-

Sample Preparation: Place a small amount of the liquid into a small test tube (e.g., a fusion tube).[11]

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid in the test tube.[11]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point liquid (like mineral oil).[12] Gently and evenly heat the side arm of the Thiele tube with a burner.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[11] When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12]

-

Recording: Remove the heat source and allow the apparatus to cool slowly.[12] The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[13][14]

Method: Qualitative Solubility Test

This protocol provides a straightforward way to determine the solubility of this compound in various solvents.

Procedure:

-

Preparation: Add approximately 0.5 mL of the chosen solvent (e.g., water, methanol, ethanol, hexane) to a clean small test tube.[15]

-

Addition of Solute: Add a small, measured amount (e.g., 10 mg) of this compound to the solvent.

-

Mixing: Gently agitate or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[16]

-

Observation: Visually inspect the mixture.

-

Soluble: The solution is clear, with no visible solid particles.[16]

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid remains undissolved at the bottom of the test tube.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the test tube to observe if solubility increases with temperature. Note any changes upon cooling, such as precipitation.

-

Documentation: Record the observations for each solvent tested.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows for the experimental procedures described above.

References

- 1. This compound | 877-88-3 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 877-88-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 877-88-3 [chemicalbook.com]

- 5. This compound | 877-88-3 [amp.chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. docsity.com [docsity.com]

- 14. m.youtube.com [m.youtube.com]

- 15. amherst.edu [amherst.edu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to 3,5-Dimethoxybenzyl Bromide: Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzyl bromide (CAS No. 877-88-3) is a vital reagent in organic synthesis, frequently employed as a building block for complex molecules, including pharmaceuticals and natural product analogues.[1][2] Its utility is rooted in the reactivity of the benzylic bromide, which is enhanced by the meta-directing dimethoxy substitution on the aromatic ring. This guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its melting point and chemical stability. Detailed experimental protocols for property determination and stability assessment are provided, alongside logical and workflow diagrams to illustrate key processes and relationships.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is critical for safe handling, reaction planning, and purification.

Structural and Quantitative Data

| Property | Value | Reference(s) |

| CAS Number | 877-88-3 | [3][4][5] |

| Molecular Formula | C₉H₁₁BrO₂ | [5] |

| Molecular Weight | 231.09 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 69-70 °C (lit.) | [1][3][4] |

| 71.0-74.0 °C | [6] | |

| Purity (Assay) | >95% or >97.0% (GC) | [3][6] |

| Synonyms | α-Bromo-3,5-dimethoxytoluene, 1-(Bromomethyl)-3,5-dimethoxybenzene | [6] |

Stability and Handling

Understanding the stability profile of this compound is paramount for ensuring its integrity as a reagent and for the safety of laboratory personnel.

Chemical Stability

This compound is a reactive compound requiring careful storage and handling. Key stability concerns include:

-

Moisture Sensitivity: Like many benzylic halides, it is susceptible to hydrolysis, which cleaves the carbon-bromine bond to form 3,5-dimethoxybenzyl alcohol. The presence of water can therefore degrade the reagent over time. The parent compound, benzyl (B1604629) bromide, decomposes slowly on contact with water.[7]

-

Thermal and Light Sensitivity: Recommended storage is at 2-8°C in a tightly sealed container, protected from light.[3] Elevated temperatures can promote decomposition.

-

Reactivity: The compound is classified as a corrosive solid.[8] It causes severe skin burns and eye damage, indicating high reactivity.[3][9][10] While not explicitly documented as a lachrymator, its structural similarity to benzyl bromide (a known potent lachrymator) and its severe eye-damaging properties suggest that it should be handled with extreme caution in a well-ventilated fume hood.

-

Incompatibilities: It may be corrosive to metals.[6][9] It should be kept away from strong oxidizing agents and bases.

Storage Recommendations

To maintain the quality and integrity of this compound, the following storage conditions are mandatory:

-

Temperature: 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with moisture and oxygen.

-

Container: Use a tightly sealed, corrosion-resistant container.

-

Light: Protect from light.

Experimental Protocols

The following sections detail standardized methodologies for the characterization and stability assessment of this compound.

Protocol for Melting Point Determination

This protocol describes the determination of the melting point range of a crystalline solid using a standard digital melting point apparatus.

Objective: To accurately measure the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample (finely powdered).

-

Capillary tubes (sealed at one end).

-

Digital melting point apparatus (e.g., Mel-Temp).

-

Mortar and pestle (if sample is not a fine powder).

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 1-2 mm for optimal heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by setting a fast ramp rate (e.g., 10-20°C/min) to find the approximate range.[9]

-

Accurate Determination: For a precise measurement, set the starting temperature to at least 10°C below the expected melting point. Set a slow heating ramp rate of 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.

-

Repeat: Perform at least two measurements to ensure consistency.

Protocol for Chemical Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to serve as a basis for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). This approach is consistent with ICH guidelines (Q1A).

Objective: To assess the intrinsic stability of the molecule by exposing it to severe stress conditions and to identify potential degradation products.

Materials:

-

This compound.

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).

-

HPLC system with a UV or PDA detector.

-

Environmental chamber for thermal and humidity stress.

-

Photostability chamber.

Procedure:

-

Method Development: Develop an HPLC method capable of separating the parent compound (this compound) from potential impurities and degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Application of Stress Conditions: Expose the sample to the following conditions in parallel experiments. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis: Mix the sample solution with 0.1 M HCl. Heat gently (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Mix the sample solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as hydrolysis may be rapid. Neutralize before analysis.

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 70°C, 10°C increments above accelerated testing conditions) for a set duration. Dissolve in solvent for analysis.

-

Photolytic Degradation: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Analysis: Analyze the stressed samples by the developed HPLC method alongside an unstressed control sample.

-

Evaluation:

-

Specificity: Demonstrate that the analytical method can separate the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential.

-

Degradation Pathway: Identify the conditions under which the compound is unstable.

-

Mass Balance: Assess the mass balance, where the sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial value.

-

Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes and concepts related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Application in Wittig synthesis to form a stilbene (B7821643) derivative.

References

- 1. This compound 95 877-88-3 [sigmaaldrich.com]

- 2. database.ich.org [database.ich.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. msds.nipissingu.ca [msds.nipissingu.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sgs.com [sgs.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Dimethoxybenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-Dimethoxybenzyl bromide, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data

The structural elucidation of this compound is critically supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.54 | d, J = 2.3 Hz | 2H | H-2, H-6 |

| 6.39 | t, J = 2.3 Hz | 1H | H-4 |

| 4.39 | s | 2H | -CH₂Br |

| 3.79 | s | 6H | -OCH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.9 | C-3, C-5 |

| 140.7 | C-1 |

| 106.8 | C-2, C-6 |

| 100.2 | C-4 |

| 55.4 | -OCH₃ |

| 33.8 | -CH₂Br |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: ATR-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2998, 2965, 2838 | Medium | C-H stretch (aromatic and aliphatic) |

| 1595 | Strong | C=C stretch (aromatic) |

| 1462 | Medium | CH₂ bend |

| 1426 | Medium | C-H in-plane bend (aromatic) |

| 1300 | Strong | C-O stretch (aryl ether) |

| 1154 | Strong | C-O stretch (aryl ether) |

| 1066 | Strong | C-O stretch (symmetric) |

| 832 | Strong | C-H out-of-plane bend |

| 685 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of solid organic compounds like this compound. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Attenuated Total Reflectance (ATR) - IR Spectroscopy

1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

Data Analysis Workflow

The process of acquiring and interpreting spectroscopic data is a systematic workflow. The following diagram illustrates the key stages involved in the analysis of this compound.

A Technical Guide to 3,5-Dimethoxybenzyl Bromide: Reactivity, Functional Groups, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzyl bromide, also known as α-bromo-3,5-dimethoxytoluene, is an important aromatic halogenated compound widely utilized as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide functional group and two electron-donating methoxy (B1213986) groups on the aromatic ring, imparts a unique reactivity profile that is valuable in the construction of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, functional group characteristics, spectroscopic profile, reactivity, and key experimental protocols for its synthesis and application, serving as a comprehensive resource for professionals in research and drug development.

Physicochemical and Safety Properties

This compound is a white to brown crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 877-88-3 | [2] |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| Melting Point | 69-70 °C (lit.) | [3] |

| Appearance | White to brown crystalline powder | [1] |

| Solubility | Soluble in methanol, acetone, dichloromethane (B109758) | [1][4] |

| Storage Temperature | 2-8°C | [3] |

Safety Profile:

This compound is classified as a corrosive substance. It is essential to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.

| Hazard Statement (H-Code) | Description | Reference(s) |

| H314 | Causes severe skin burns and eye damage. | [5] |

| H290 | May be corrosive to metals. | [5] |

| Precautionary Statement (P-Code) | Description | Reference(s) |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Functional Groups and Spectroscopic Profile

The reactivity of this compound is dictated by its key functional groups: a benzylic bromide , two methoxy ethers , and an aromatic ring . The benzylic position of the bromide makes it an excellent leaving group in nucleophilic substitution reactions. The two methoxy groups at the meta positions (C-3 and C-5) are electron-donating through resonance, which significantly influences the stability of reaction intermediates.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 6.54 | Doublet (d) | 2H | Aromatic (H-2, H-6) | [1] |

| 6.40 | Triplet (t) | 1H | Aromatic (H-4) | [1] |

| 4.42 | Singlet (s) | 2H | Benzylic (-CH₂Br) | [1] |

| 3.80 | Singlet (s) | 6H | Methoxy (-OCH₃) | [1] |

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 161.0 | Aromatic (C-3, C-5) | [1] |

| 139.9 | Aromatic (C-1) | [1][2] |

| 107.1 | Aromatic (C-2, C-6) | [1][2] |

| 100.7 | Aromatic (C-4) | [1] |

| 55.5 | Methoxy (-OCH₃) | [1] |

| 33.8 | Benzylic (-CH₂Br) | [1] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 1615, 1592 | C=C Stretch (aromatic ring) | [1] |

| 1474, 1456, 1431 | C-H Bend (aliphatic/aromatic) | [1] |

| 1206 | C-O Stretch (aryl ether, asymmetric) | [1] |

| 1154 | C-O Stretch (aryl ether, symmetric) | [1] |

| 1069 | C-O Stretch | [1] |

Table 4: Mass Spectrometry (MS) Data

| m/z (APCI+) | Assignment | Reference(s) |

| 231.00 | [M+H]⁺ (with ⁷⁹Br isotope) | [1] |

| 233.00 | [M+H]⁺ (with ⁸¹Br isotope) | [1] |

Reactivity and Mechanistic Considerations

As a benzylic halide, this compound is highly susceptible to nucleophilic substitution. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, with the pathway often dictated by the nucleophile, solvent, and temperature. However, the structure of the substrate strongly favors the Sₙ1 pathway.

The two electron-donating methoxy groups stabilize the formation of a secondary benzylic carbocation intermediate through resonance. This stabilization significantly lowers the activation energy for the rate-determining step (loss of the bromide leaving group), making the Sₙ1 mechanism particularly favorable.

This high reactivity makes it an excellent electrophile for introducing the 3,5-dimethoxybenzyl moiety into a wide range of molecules, including the formation of ethers, esters, amines, and carbon-carbon bonds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis from its corresponding alcohol, a common and efficient laboratory procedure.[1][6]

Materials:

-

3,5-Dimethoxybenzyl alcohol (1.0 equiv.)

-

Phosphorus tribromide (PBr₃) (1.05 equiv.)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice, Water

Procedure:

-

Dissolve 3,5-dimethoxybenzyl alcohol (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Add phosphorus tribromide (1.05 equiv.) dropwise to the stirred solution.[1]

-

Maintain the reaction at 0 °C and continue stirring for 2 hours, then allow it to warm to room temperature and stir for an additional hour.[1]

-

Carefully pour the reaction mixture into a beaker containing ice-cooled water to quench the reaction.[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with diethyl ether.[1]

-

Combine all organic layers and wash with saturated aqueous NaHCO₃, followed by drying over anhydrous MgSO₄.[1]

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in petroleum ether to yield the pure product as white crystals.[1]

Protocol 2: Application in Arbuzov Reaction for Phosphonate Synthesis

This protocol describes a typical application of this compound in an Arbuzov reaction to form a diethyl phosphonate, a key intermediate for subsequent Wittig-Horner olefination reactions, such as in the synthesis of resveratrol (B1683913) analogues.[2]

Materials:

-

This compound (1.0 equiv.)

-

Triethyl phosphite (B83602) (PO(OEt)₃)

-

Tetrabutylammonium (B224687) iodide (Bu₄NI) (0.1 equiv., catalyst)

Procedure:

-

Combine this compound (1.0 equiv.), tetrabutylammonium iodide (0.1 equiv.), and an excess of triethyl phosphite in a round-bottom flask equipped with a reflux condenser.[2]

-

Stir the mixture under an argon atmosphere and heat to 120 °C.[2]

-

Maintain the reaction at this temperature for 12 hours, monitoring completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the volatile components, including excess triethyl phosphite, by vacuum evaporation.[2]

-

The resulting crude diethyl (3,5-dimethoxybenzyl)phosphonate is often of sufficient purity to be used directly in the next synthetic step without further purification.[2]

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and reactive handle for introducing the 3,5-dimethoxybenzyl scaffold. Its reactivity is dominated by Sₙ1 substitution, facilitated by the electronic stabilization from the meta-disposed methoxy groups. A clear understanding of its properties, spectroscopic signatures, and reaction protocols, as detailed in this guide, is crucial for its effective and safe utilization in the synthesis of high-value compounds in the pharmaceutical and materials science sectors.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives [mdpi.com]

- 3. Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dimethoxybenzyl Bromide: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzyl bromide, a substituted aromatic halide, has emerged as a pivotal intermediate in the landscape of organic synthesis, particularly in the construction of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this versatile reagent. A detailed exploration of its synthesis, physicochemical properties, and its crucial role as a precursor in the total synthesis of resveratrol (B1683913) and its analogs is presented. Furthermore, this guide delves into the mechanistic underpinnings of its reactivity, particularly in the context of the Wittig reaction, and its indirect yet significant contribution to the study of cellular signaling pathways, such as the sirtuin pathway, through the molecules it helps create.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the 20th century, where the synthesis and utilization of substituted benzyl (B1604629) halides became fundamental for the construction of more complex organic molecules. The reactivity of the benzylic position, enhanced by the presence of the aromatic ring, made benzyl halides in general valuable alkylating agents.

The specific substitution pattern of two methoxy (B1213986) groups at the 3 and 5 positions of the benzene (B151609) ring pointed towards its utility in the synthesis of naturally occurring polyphenols and other specialized organic structures. The development and refinement of brominating agents and the understanding of reaction mechanisms for the conversion of benzyl alcohols to benzyl bromides paved the way for the routine synthesis and application of compounds like this compound in research and development. Its significance grew substantially with the increasing interest in the synthesis of resveratrol and its derivatives, solidifying its place as a key building block in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][2] |

| CAS Number | 877-88-3 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in common organic solvents such as diethyl ether, benzene, and tetrahydrofuran (B95107). | [5] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 6.53 (d, J=2.2 Hz, 2H), 6.39 (t, J=2.2 Hz, 1H), 4.38 (s, 2H), 3.81 (s, 6H) | |

| ¹³C-NMR (CDCl₃, 101 MHz) | δ (ppm): 161.1, 139.9, 107.2, 100.3, 55.6, 33.4 |

Experimental Protocols

Synthesis of this compound from 3,5-Dimethoxybenzyl Alcohol

This protocol describes the synthesis of this compound from its corresponding alcohol using phosphorus tribromide.

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Anhydrous diethyl ether

-

Phosphorus tribromide (PBr₃)

-

Argon or Nitrogen gas

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 3,5-dimethoxybenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).[5]

-

A catalytic amount of pyridine (e.g., 0.05 equivalents) is added to the solution.[5]

-

The mixture is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (1.0 equivalent) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product as a white crystalline solid.

Synthesis of Resveratrol via Wittig Reaction using this compound

This protocol outlines the multi-step synthesis of resveratrol starting from this compound.

Step 1: Synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium Bromide

Materials:

-

This compound

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous toluene (B28343)

Procedure:

-

A solution of this compound (1.0 equivalent) and triphenylphosphine (1.0 equivalent) in anhydrous toluene is heated at reflux for 12-24 hours under an inert atmosphere.

-

As the reaction proceeds, a white precipitate of the phosphonium (B103445) salt will form.

-

After cooling to room temperature, the solid is collected by filtration, washed with cold toluene or diethyl ether, and dried under vacuum to yield (3,5-dimethoxybenzyl)triphenylphosphonium bromide.

Step 2: Wittig Reaction to form 3,4',5-Trimethoxy-trans-stilbene

Materials:

-

(3,5-Dimethoxybenzyl)triphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or other strong base

-

4-Anisaldehyde (4-methoxybenzaldehyde)

Procedure:

-

A suspension of (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere.[5]

-

A solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.[5]

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of 4-anisaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.[5]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

The reaction is quenched by the addition of water or a saturated ammonium (B1175870) chloride solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 3,4',5-trimethoxy-trans-stilbene.

Step 3: Demethylation to Resveratrol

Materials:

-

3,4',5-Trimethoxy-trans-stilbene

-

Anhydrous dichloromethane (B109758) (DCM)

-

Boron tribromide (BBr₃)

Procedure:

-

A solution of 3,4',5-trimethoxy-trans-stilbene (1.0 equivalent) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere.[5]

-

A solution of boron tribromide (typically 3-4 equivalents) in DCM is added dropwise.[5]

-

The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature.

-

The reaction is carefully quenched by the slow addition of water or methanol.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude resveratrol is purified by column chromatography or recrystallization to yield the final product.

Mandatory Visualizations

Experimental Workflow: Synthesis of Resveratrol

Caption: Synthetic pathway for resveratrol from 3,5-dimethoxybenzyl alcohol.

Signaling Pathway: Resveratrol Activation of SIRT1

References

Navigating the Acquisition of 3,5-Dimethoxybenzyl Bromide: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 21, 2025 – For researchers, scientists, and professionals in drug development, the accessibility and purity of key chemical building blocks are paramount to the success of their work. 3,5-Dimethoxybenzyl bromide (CAS No. 877-88-3), a crucial intermediate in the synthesis of a variety of biologically active compounds, including resveratrol (B1683913) analogs and other stilbene (B7821643) derivatives, is widely available from a range of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, pricing, synthesis protocols, and applications in medicinal chemistry.

Commercial Availability and Procurement

This compound is readily available from major chemical suppliers and specialized manufacturers. Purity levels typically range from 95% to over 99%, catering to different research and development needs. The compound is generally supplied in quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich (MilliporeSigma) | 95% | 5g, 25g | ~$125 for 5g | Research grade, readily available in many regions. |

| Thermo Scientific (Fisher Scientific) | 95% | 5g | ~$95 for 5g | Formerly Acros Organics, widely distributed. |

| TCI America | >97.0% (GC) | 5g, 25g | ~ | High purity grade suitable for sensitive applications. |

| ChemicalBook | 98%, 99% | Inquire for bulk | ~$1340/kg (98%) | Platform lists various Chinese manufacturers. |

| Echemi | 98%, 99% | Inquire for bulk | Varies | Connects buyers with Chinese manufacturers. |

| Santa Cruz Biotechnology | Inquire | Inquire | Inquire | For research use only. |

| Amerigo Scientific | 95% | Inquire | Inquire | For research use only. |

Note: Prices are approximate and subject to change. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Synthesis of this compound: An Experimental Protocol

For laboratories that prefer to synthesize the compound in-house, this compound can be prepared from its corresponding alcohol, 3,5-dimethoxybenzyl alcohol. The following is a detailed experimental protocol for this conversion.

Reaction:

Materials:

-

3,5-Dimethoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)

-

Pyridine (B92270) (catalytic amount)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether or dichloromethane. A catalytic amount of pyridine can be added.

-

Addition of Brominating Agent: Cool the solution in an ice bath to 0°C. Add phosphorus tribromide (approximately 0.4 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica (B1680970) gel.[1][2][3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of stilbene derivatives. The 3,5-dimethoxy substitution pattern is a key feature in many biologically active molecules, including analogs of resveratrol.[4][5] These compounds have been investigated for a wide range of therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties.[6][7][8]

The synthesis of these stilbene derivatives often involves a Wittig or Horner-Wadsworth-Emmons reaction, where this compound is first converted to its corresponding phosphonium (B103445) salt or phosphonate (B1237965) ester.[6] This intermediate is then reacted with a substituted benzaldehyde (B42025) to generate the stilbene scaffold. This synthetic route allows for the introduction of various substituents on the second aromatic ring, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.[4]

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[4] It is also a lachrymator. Therefore, it is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Workflow for Acquisition and Use

The following diagram illustrates a typical workflow for a researcher from identifying the need for this compound to its use in a synthetic application.

Caption: Workflow for acquiring and using this compound.

This guide provides a comprehensive starting point for researchers working with this compound. By understanding its commercial landscape, synthesis, and applications, scientists can more efficiently incorporate this valuable building block into their research and development programs.

References

- 1. mt.com [mt.com]

- 2. researchgate.net [researchgate.net]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. vitawithimmunity.com [vitawithimmunity.com]

- 5. 3,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 69718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 3,5-Dimethoxybenzyl Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzyl bromide, also known as α-bromo-3,5-dimethoxytoluene, is a versatile crystalline solid reagent widely employed in organic synthesis.[1][2] Its chemical structure, featuring an activated benzylic bromide and electron-donating methoxy (B1213986) groups, makes it a valuable building block for constructing complex molecular architectures. This document provides detailed application notes on its primary uses, comprehensive experimental protocols for key transformations, and a summary of relevant quantitative data.

Application Notes

The utility of this compound spans several key areas of organic synthesis, from the formation of carbon-carbon bonds to its use as a stable protecting group.

1. Precursor for Stilbenes and Biologically Active Analogues

A primary application of this compound is in the synthesis of stilbenoids, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] It serves as a key starting material for synthesizing resveratrol (B1683913) and its analogues.[5] The 3,5-dimethoxy substitution pattern is a common motif in many natural and synthetic bioactive molecules. The synthesis of these stilbenes is often achieved through olefination reactions.[4][6]

2. Reagent for Wittig and Horner-Wadsworth-Emmons Reactions

This compound is readily converted into phosphonium (B103445) ylides or phosphonate (B1237965) esters, which are crucial reagents in Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively.[3][7] These reactions are powerful methods for forming carbon-carbon double bonds by coupling the benzyl (B1604629) fragment with aldehydes or ketones.[8][9]

-

Wittig Reaction: The bromide is first converted to a triphenylphosphonium salt. Subsequent deprotonation with a strong base generates a phosphonium ylide (Wittig reagent), which reacts with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide.[7][10]

-

Horner-Wadsworth-Emmons (HWE) Reaction: In the Michaelis-Arbuzov reaction, the bromide reacts with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to form a diethyl phosphonate.[3] Deprotonation of this phosphonate creates a stabilized carbanion that reacts with aldehydes or ketones to yield alkenes, typically with high (E)-stereoselectivity.[3]

3. Hydroxyl Protecting Group

The 3,5-dimethoxybenzyl (3,5-DMPM) group can be used as a protecting group for hydroxyl functions.[11] It offers distinct advantages in stability compared to other related protecting groups like the 4-methoxybenzyl (MPM) group. The 3,5-DMPM group is significantly more stable under acidic conditions where MPM groups might be cleaved. However, it can be selectively removed under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), allowing for orthogonal deprotection strategies in multi-step syntheses.[11]

4. Intermediate in Multi-Step Syntheses

Beyond stilbenes, this compound is a versatile intermediate for synthesizing a range of other molecules. It has been used as a starting material for producing 3,5-dimethoxyphenylacetic acid and 3,5-dimethoxyhomophthalic acid, which are key intermediates for natural isocoumarins.[5][12] It can also participate in various alkylation reactions.[5]

Quantitative Data Summary

The following table summarizes quantitative data for reactions involving this compound and its direct precursors or derivatives.

| Product | Starting Materials | Reagents & Solvents | Temperature | Time | Yield (%) | Reference |

| This compound | 3,5-Dimethoxybenzyl alcohol | Phosphorus tribromide, Benzene (B151609) | Room Temp. | - | Quantitative | [5][13] |